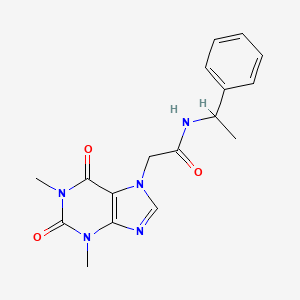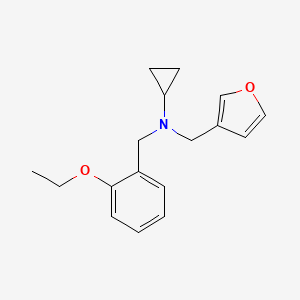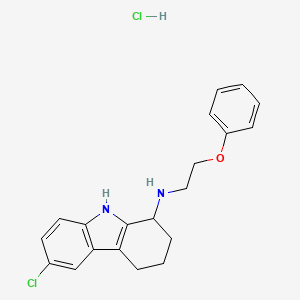
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1-phenylethyl)acetamide
Vue d'ensemble
Description
WAY-314727 is a heteroaryl-pyrazole derivative that has garnered attention in scientific research due to its potential therapeutic applications. This compound is particularly noted for its role as a TLR7 agonist, which makes it a candidate for various medical applications.
Applications De Recherche Scientifique
WAY-314727 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its role in modulating biological pathways, particularly those involving TLR7.
Medicine: Explored for its potential therapeutic applications, especially as a TLR7 agonist, which could be useful in treating various diseases.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WAY-314727 involves the preparation of a heteroaryl-pyrazole derivative. The specific synthetic route and reaction conditions are detailed in patent literature, which describes the preparation method for this derivative. The process typically involves the use of specific reagents and solvents under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for WAY-314727 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
WAY-314727 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-314727 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the reagents used.
Major Products Formed
The major products formed from the reactions of WAY-314727 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Mécanisme D'action
WAY-314727 exerts its effects primarily through its role as a TLR7 agonist. TLR7, or Toll-like receptor 7, is a protein that plays a crucial role in the immune system by recognizing single-stranded RNA viruses. By activating TLR7, WAY-314727 can modulate immune responses, making it a potential candidate for therapeutic applications in diseases where the immune system plays a key role .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of certain skin conditions.
Resiquimod: A compound similar to imiquimod, also acting as a TLR7 agonist with potential therapeutic applications.
Uniqueness
WAY-314727 is unique in its specific chemical structure, which may confer distinct pharmacological properties compared to other TLR7 agonists. Its unique structure may result in different binding affinities, activation profiles, and therapeutic potentials.
Conclusion
Its role as a TLR7 agonist makes it particularly interesting for therapeutic research
If you have any more questions or need further details, feel free to ask!
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11(12-7-5-4-6-8-12)19-13(23)9-22-10-18-15-14(22)16(24)21(3)17(25)20(15)2/h4-8,10-11H,9H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQPDLQZBMJMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(3-isobutyl-1-pyridin-2-yl-1H-1,2,4-triazol-5-yl)phenyl]imidazolidin-2-one](/img/structure/B3895119.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3895128.png)
![(3aS*,5S*,9aS*)-2-phenyl-5-(3-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3895142.png)
![5-methyl-4-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895152.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B3895157.png)
![5-methyl-4-{[3-(1-methyl-1H-indol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895161.png)



![1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B3895203.png)
![ethyl 4-{3-(1,3-benzodioxol-5-yl)-2-[(2-thienylcarbonyl)amino]acryloyl}-1-piperazinecarboxylate](/img/structure/B3895204.png)
![N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3895212.png)
![1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide](/img/structure/B3895222.png)